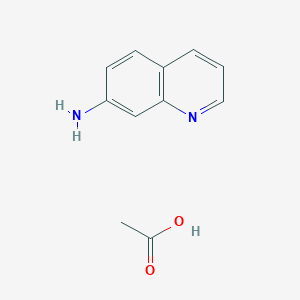
Quinolin-7-amine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-7-amine acetate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is of particular interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-7-amine acetate can be achieved through various synthetic routes. One common method involves the reaction of 7-aminoquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. In this method, 7-aminoquinoline is reacted with acetic acid under microwave irradiation, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Quinolin-7-amine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-7-amine N-oxide acetate using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding quinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in this compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions often performed in polar aprotic solvents.
Major Products
Oxidation: Quinolin-7-amine N-oxide acetate.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Quinolin-7-amine acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: Studied for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of quinolin-7-amine acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis. Additionally, this compound can inhibit key enzymes involved in metabolic pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Quinolin-7-amine acetate can be compared with other similar compounds, such as:
Quinoline: The parent compound, which lacks the amino and acetate groups.
Quinolin-8-amine: A similar compound with the amino group at the 8-position instead of the 7-position.
Quinolin-7-amine: The non-acetylated form of this compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the acetate group enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
acetic acid;quinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.C2H4O2/c10-8-4-3-7-2-1-5-11-9(7)6-8;1-2(3)4/h1-6H,10H2;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLLJNBMDWMRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C=C(C=C2)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt](/img/structure/B7954448.png)
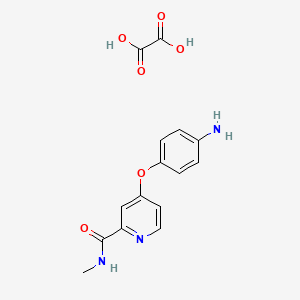
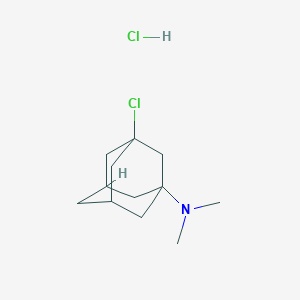
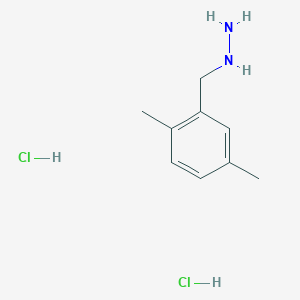
![[(1-Phenylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B7954471.png)
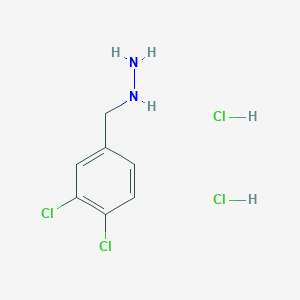
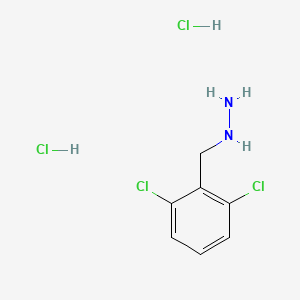
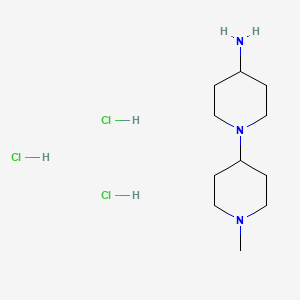
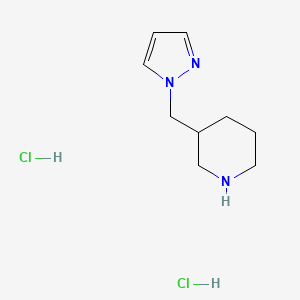
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide hydrochloride](/img/structure/B7954493.png)
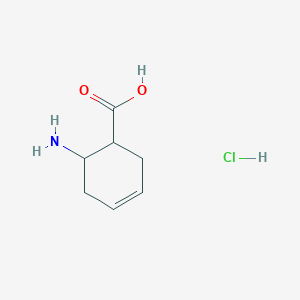
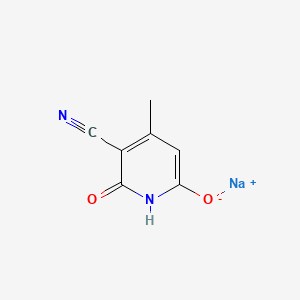
![acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, potassium salt](/img/structure/B7954518.png)

